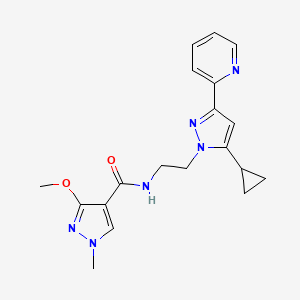

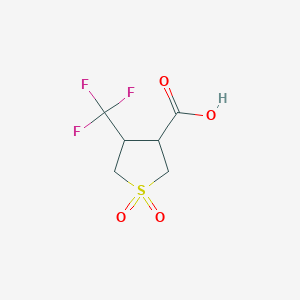

![molecular formula C14H15ClN4O2S B2627321 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine CAS No. 334973-48-7](/img/structure/B2627321.png)

2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine

Descripción general

Descripción

“2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular formula C14H15ClN4O2S . Its molecular weight is 338.8 g/mol . The compound is also known by other names such as “334973-48-7”, “this compound”, “2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine”, and "4-CHLORO-1-((4-PYRIMIDIN-2-YLPIPERAZINYL)SULFONYL)BENZENE" .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidine ring attached to a piperazine ring via a sulfonyl group . The InChI string for the compound is "InChI=1S/C14H15ClN4O2S/c15-12-2-4-13 (5-3-12)22 (20,21)19-10-8-18 (9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2" . The canonical SMILES representation is "C1CN (CCN1C2=NC=CC=N2)S (=O) (=O)C3=CC=C (C=C3)Cl" .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 338.8 g/mol, an XLogP3-AA value of 1.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, a rotatable bond count of 3, an exact mass of 338.0604246 g/mol, a monoisotopic mass of 338.0604246 g/mol, a topological polar surface area of 74.8 Ų, a heavy atom count of 22, and a formal charge of 0 .Aplicaciones Científicas De Investigación

DPP IV Inhibitors and Antidiabetic Research

The compound's utility in antidiabetic research is highlighted through its association with dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are essential for insulin secretion. Research has demonstrated the potential of various piperazine derivatives, including those similar to "2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine," in inhibiting DPP IV, thereby offering a therapeutic approach for type 2 diabetes mellitus (T2DM) treatment. Piperazine derivatives are explored for their ability to selectively inhibit GLP-1 and GIP degradation without affecting other substrates or interactions, aiming for an optimal balance in DPP IV inhibition with minimal side effects (Mendieta, Tarragó, & Giralt, 2011).

DNA Binding and Anticancer Applications

Another significant application of "this compound" derivatives is in the realm of DNA-binding agents, specifically targeting the minor groove of double-stranded DNA. These derivatives exhibit specificity for AT-rich sequences, making them valuable in the study of DNA interactions and as potential anticancer agents. The binding affinity of these compounds to DNA minor grooves has been a focal point for developing novel therapeutic agents targeting genetic expressions and mechanisms involved in cancer progression (Issar & Kakkar, 2013).

Central Nervous System (CNS) Activity

Piperazine derivatives, including those structurally related to "this compound," have been extensively studied for their CNS activity. These compounds show potential in treating various CNS disorders, such as depression, psychosis, and anxiety, by modulating neurotransmitter systems, particularly serotonin receptors. The pharmacological actions of arylpiperazine derivatives in the CNS, including their metabolism and interaction with different neurotransmitter receptors, underline the compound's significance in neuroscience research (Caccia, 2007).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE). AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine levels can then enhance cholinergic neurotransmission .

Biochemical Pathways

The action of this compound affects the cholinergic neurotransmission pathway. By inhibiting AChE, the compound prevents the hydrolysis of acetylcholine, leading to an increase in acetylcholine levels. This increase can enhance the transmission of signals in the cholinergic pathway, which is involved in various cognitive functions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic neurotransmission. By inhibiting AChE and increasing acetylcholine levels, the compound can potentially improve cognitive functions, such as memory and learning .

Propiedades

IUPAC Name |

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c15-12-2-4-13(5-3-12)22(20,21)19-10-8-18(9-11-19)14-16-6-1-7-17-14/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYCZDZSEDMTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301332457 | |

| Record name | 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

334973-48-7 | |

| Record name | 2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

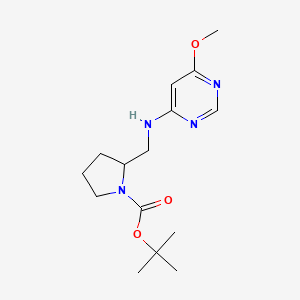

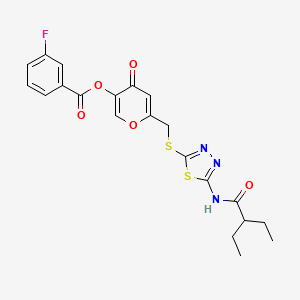

![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2627238.png)

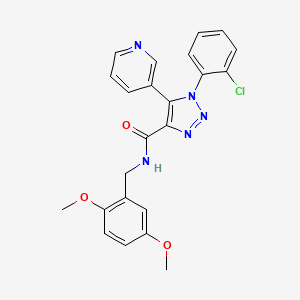

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2627243.png)

![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]but-2-ynamide](/img/structure/B2627244.png)

![1-Bromo-5-[(2-methylpropan-2-yl)oxy]pentane](/img/structure/B2627246.png)

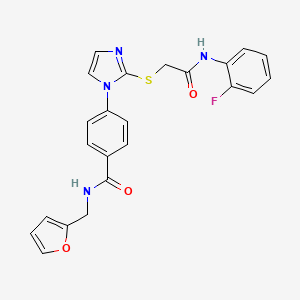

![3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2627250.png)

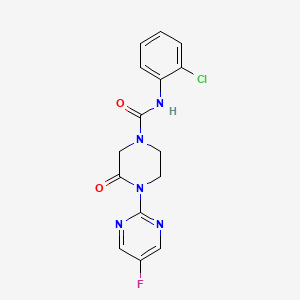

![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)

![4-[2-(3-methoxyphenoxy)pyrimidin-5-yl]-N-(4-propoxybenzyl)benzamide](/img/structure/B2627256.png)